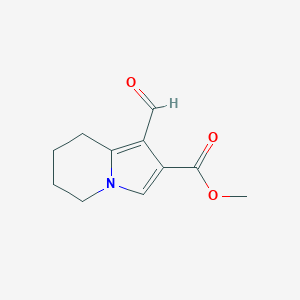

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate

Vue d'ensemble

Description

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate, also known as MITC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. MITC is a derivative of indolizidine alkaloids, which are naturally occurring compounds found in plants and animals.

Applications De Recherche Scientifique

- Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .

- This compound has demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. It could be explored as a novel antimicrobial agent, especially in the context of drug-resistant strains. Mechanistic studies are essential to understand its mode of action .

- Some studies suggest that Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate may have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, and neuronal damage. Investigations into its neuroprotective mechanisms are ongoing .

- Inflammation plays a crucial role in various diseases. Researchers have explored the anti-inflammatory effects of this compound. It may modulate inflammatory pathways, making it relevant for conditions like arthritis, neuroinflammation, and autoimmune disorders .

- The synthesis of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is an active area of research. Novel synthetic routes and efficient methods for its preparation are being investigated. These developments contribute to the compound’s availability for further studies .

- Researchers are exploring the interactions of this compound with biological targets. Structural modifications can enhance its biological activity or selectivity. Computational studies aid in designing derivatives with improved properties for drug development .

Anticancer Activity

Antimicrobial Properties

Neuroprotective Effects

Anti-inflammatory Applications

Synthetic Methodology Development

Chemical Biology and Drug Design

Propriétés

IUPAC Name |

methyl 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)8-6-12-5-3-2-4-10(12)9(8)7-13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQJSWVPZPGBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2CCCCC2=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2572611.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2572612.png)

![2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol](/img/structure/B2572616.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2572622.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2572626.png)

![9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2572629.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)